2-(1H-1,2,4-triazol-3-yl)benzoic acid
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Description
2-(1H-1,2,4-triazol-3-yl)benzoic acid is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines .
Biochemical Pathways
Given its potential anticancer activity, it is likely that it impacts pathways related to cell growth and apoptosis .
Result of Action
Related compounds have been shown to exhibit cytotoxic activities against cancer cell lines, suggesting that 2-(1h-1,2,4-triazol-3-yl)benzoic acid may have similar effects .
Biochemical Analysis
Biochemical Properties
It has been found that some of its hybrids exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that 2-(1H-1,2,4-triazol-3-yl)benzoic acid may interact with certain enzymes, proteins, and other biomolecules in these cells, although the exact nature of these interactions is not yet clear .
Cellular Effects
In vitro cytotoxic evaluation has indicated that some hybrids of this compound exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Compounds 2 and 14 have been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . These findings suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that some of its hybrids can inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This suggests that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can be stored at room temperature , suggesting that it has a certain degree of stability
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,13,14)(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMBEEBBZPJTCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649255 |
Source
|
Record name | 2-(1H-1,2,4-Triazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35257-24-0 |
Source
|
Record name | 2-(1H-1,2,4-Triazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,4-Triazol-5-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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